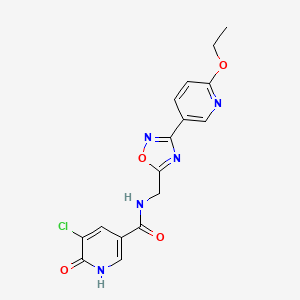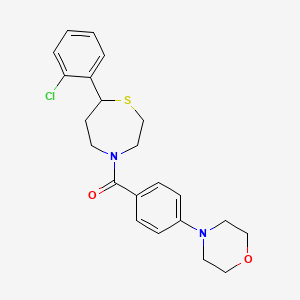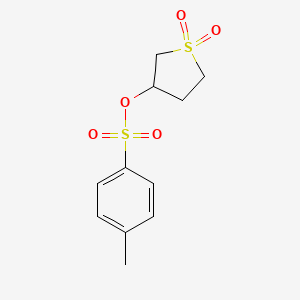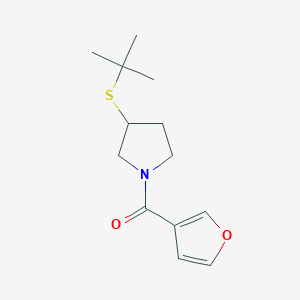
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing chemists to converse in a common language. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms.
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that result from these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, density, solubility, and chemical stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
Research has shown that derivatives similar to the compound , particularly those with a 1,3,4-oxadiazole ring, have been synthesized and evaluated for herbicidal activity against graminaceous plants. One study detailed the preparation of such compounds and their moderate to high herbicidal activity, highlighting the potential agricultural applications of these chemical structures in controlling weed populations without causing crop injury (Tajik & Dadras, 2011).
Antimicrobial and Antifungal Properties
Another area of research has involved the evaluation of oxadiazole derivatives for their antimicrobial and antifungal properties. A series of novel oxadiazoles demonstrated potent to weak activity against a range of bacteria and fungi, suggesting their potential utility in developing new antimicrobial and antifungal agents. Some compounds in these studies exhibited significant inhibitory effects, indicating the therapeutic potential of oxadiazole derivatives in treating infections (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer and Antiproliferative Effects
Oxadiazole derivatives have also been investigated for their anticancer and antiproliferative effects. Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which share structural similarities with the compound , has shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These findings indicate the potential of oxadiazole derivatives as anticancer agents, meriting further investigation into their mechanism of action and therapeutic efficacy (Temple et al., 1983).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.
Zukünftige Richtungen
Future directions for research could involve finding new synthesis methods, discovering new reactions, studying the compound’s potential uses, and improving our understanding of its mechanism of action.
Please note that this is a general guide, and the specific details can vary depending on the compound. For “5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide”, more specific information would likely be available in scientific literature if the compound has been studied. If you have access to a university or a professional institution, they may have subscriptions to scientific databases where you can find more information. Alternatively, you could reach out to a chemistry professional or a professor for more information.
Eigenschaften
IUPAC Name |
5-chloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-2-25-12-4-3-9(6-18-12)14-21-13(26-22-14)8-20-15(23)10-5-11(17)16(24)19-7-10/h3-7H,2,8H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWAATYLHDVKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)
![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)
![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)
![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)


![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)